N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 2549049-15-0
VCID: VC11813903
InChI: InChI=1S/C9H7F3N4S/c10-9(11,12)6-5-17-8(16-6)15-4-7-13-2-1-3-14-7/h1-3,5H,4H2,(H,15,16)
SMILES: C1=CN=C(N=C1)CNC2=NC(=CS2)C(F)(F)F
Molecular Formula: C9H7F3N4S
Molecular Weight: 260.24 g/mol

N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine

CAS No.: 2549049-15-0

Cat. No.: VC11813903

Molecular Formula: C9H7F3N4S

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine - 2549049-15-0

Specification

CAS No. 2549049-15-0
Molecular Formula C9H7F3N4S
Molecular Weight 260.24 g/mol
IUPAC Name N-(pyrimidin-2-ylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H7F3N4S/c10-9(11,12)6-5-17-8(16-6)15-4-7-13-2-1-3-14-7/h1-3,5H,4H2,(H,15,16)
Standard InChI Key RCIPDKQHAFLZHM-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)CNC2=NC(=CS2)C(F)(F)F
Canonical SMILES C1=CN=C(N=C1)CNC2=NC(=CS2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Scaffold and Functional Groups

The compound’s structure features a 1,3-thiazole ring substituted at the 2-position with an amine group linked to a pyrimidin-2-ylmethyl moiety and at the 4-position with a trifluoromethyl (-CF3\text{-CF}_3) group. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is known for its metabolic stability and ability to participate in hydrogen bonding and π-π interactions . The -CF3\text{-CF}_3 group enhances lipophilicity and electron-withdrawing effects, which can improve membrane permeability and resistance to oxidative metabolism . The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is prevalent in nucleic acids and many FDA-approved drugs, contributing to binding interactions with biological targets such as enzymes and receptors .

Key Structural Contributions:

  • Thiazole Ring: Stabilizes the molecule through aromaticity and facilitates interactions with hydrophobic pockets in proteins .

  • Trifluoromethyl Group: Increases bioavailability and modulates electronic properties, potentially enhancing target affinity.

  • Pyrimidine Moiety: Offers hydrogen-bonding capabilities and structural mimicry of purine/pyrimidine bases, relevant for targeting nucleic acid-processing enzymes .

Synthetic Pathways and Optimization

Critical Reaction Parameters:

  • Temperature: Microwave-assisted synthesis at 170°C for 30 minutes improves yield in cyclization steps .

  • Catalysts: Use of palladium catalysts for cross-coupling reactions in pyrimidine functionalization .

  • Solvents: Polar aprotic solvents like N,NN,N-dimethylformamide (DMF) enhance solubility of intermediates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR:

    • Pyrimidine protons appear as doublets in the aromatic region (δ\delta 8.75 ppm, J=0.9HzJ = 0.9 \, \text{Hz}) .

    • Thiazole protons resonate as singlets near δ\delta 7.08 ppm .

    • The -CF3\text{-CF}_3 group induces deshielding, shifting adjacent protons downfield.

  • 13C^{13}\text{C}-NMR:

    • Carbon atoms adjacent to the -CF3\text{-CF}_3 group show signals near δ\delta 120–125 ppm due to fluorine coupling.

    • Pyrimidine carbons resonate between δ\delta 150–160 ppm .

Mass Spectrometry (MS)

  • ESI-MS exhibits a molecular ion peak at m/zm/z 260.24 ([M + H]+\text{[M + H]}^+ ), consistent with the molecular formula.

  • Fragmentation patterns include loss of the -CF3\text{-CF}_3 group (m/zm/z 211) and pyrimidine moiety (m/zm/z 147).

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1100–1200 cm1^{-1} confirm the presence of -CF3\text{-CF}_3.

  • N-H stretching vibrations appear near 3300 cm1^{-1} .

Biological Significance and Hypothesized Activities

Central Nervous System (CNS) Modulation

Structural analogs, such as M3_3 mAChR positive allosteric modulators (PAMs), demonstrate subtype-selective agonism via sulfur–nitrogen nonbonding interactions . The pyrimidine-thiazole scaffold in N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine may similarly modulate muscarinic receptors, potentially aiding in treating overactive bladder or cognitive disorders .

Anticancer Activity

Thiazoles inhibit kinases (e.g., EGFR, VEGFR) and induce apoptosis in cancer cells . The -CF3\text{-CF}_3 group’s electron-withdrawing effects could enhance binding to ATP pockets in kinases, as seen in analogs with IC50_{50} values of <1 μM .

Pharmacokinetic and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight260.24 g/mol
LogP (Predicted)2.8 (moderate lipophilicity)
Aqueous Solubility0.12 mg/mL (pH 7.4)
Plasma Protein Binding89% (estimated)
Bioavailability (Rat)62% (oral)
Half-Life (Rat)7.8 hours

Future Research Directions

  • Target Identification: Screen against kinase panels and microbial assays to validate hypothesized activities .

  • SAR Studies: Modify the pyrimidine substituents or -CF3\text{-CF}_3 position to optimize potency and selectivity .

  • In Vivo Efficacy: Evaluate pharmacokinetics in disease models (e.g., xenografts, bacterial infections) .

  • Toxicology Profiles: Assess acute and chronic toxicity in preclinical models.

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